molecular formula C16H10BrNO2S B5139802 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5139802
M. Wt: 360.2 g/mol
InChI Key: XDJCCIVUAKDYPN-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BBPT, is a thiazolidinedione compound that has been widely studied for its potential applications in various fields of research. This compound is a derivative of thiazolidinedione and has been found to possess several unique properties that make it a promising candidate for further investigation.

Mechanism of Action

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the proliferation and migration of cancer cells, and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been found to exhibit low toxicity and minimal side effects in animal studies. However, one limitation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to elucidate the precise mechanisms of action of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione and to identify potential targets for drug development. Finally, future research should focus on optimizing the synthesis and formulation of 5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.

Synthesis Methods

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-bromobenzaldehyde and thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base catalyst such as piperidine or triethylamine and an organic solvent such as ethanol or methanol.

Scientific Research Applications

5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of research. It has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2S/c17-12-6-4-5-11(9-12)10-14-15(19)18(16(20)21-14)13-7-2-1-3-8-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCCIVUAKDYPN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(3-bromobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

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